molecular formula C5H9BrO2 B184244 3-Bromo-2,2-dimethylpropanoic acid CAS No. 2843-17-6

3-Bromo-2,2-dimethylpropanoic acid

Cat. No. B184244
CAS RN: 2843-17-6
M. Wt: 181.03 g/mol
InChI Key: FYHBVTYDATZUEE-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethylpropanoic acid, also known as bromopivalic acid, is a chemical compound with the molecular formula C5H9BrO2 . It is used as a reagent in amidation with sulfoximine .


Synthesis Analysis

The synthesis of 3-Bromo-2,2-dimethylpropanoic acid involves heating a mixture to 100 °C and maintaining the temperature for 19 hours. The mixture is then cooled to ambient temperature and diluted with water. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with water and dried over sodium sulfate .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,2-dimethylpropanoic acid consists of a three-carbon backbone with two methyl groups attached to the second carbon atom and a bromo group attached to the third carbon atom. The first carbon atom is also attached to a carboxylic acid group .


Chemical Reactions Analysis

3-Bromo-2,2-dimethylpropanoic acid can undergo a series of decomposition reactions, releasing one bromide ion at each stage . It can also be converted to a carboxylic acid using an oxidation reaction .


Physical And Chemical Properties Analysis

3-Bromo-2,2-dimethylpropanoic acid has a molecular weight of 181.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 37.3 Ų .

Scientific Research Applications

Synthesis and Drug Discovery

The application of 3-Bromo-2,2-dimethylpropanoic acid and its derivatives in the synthesis of various compounds is notable. For instance, its use in the transition-metal-free decarboxylation for the preparation of C(CF3)Me2-containing heteroarenes demonstrates its importance in the drug discovery process. These heteroarenes, synthesized without the need for a transition-metal catalyst, have potential applications in pharmaceuticals due to their unique properties (Liu, Huang, Qing, & Xu, 2018). Similarly, the synthesis of CMe2CF3-containing heteroarenes via tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles also highlights the utility of derivatives of 3-Bromo-2,2-dimethylpropanoic acid in creating compounds of pharmaceutical interest (Shi, Liu, Wang, Huang, Qing, & Xu, 2018).

Antimicrobial Activity

The reactions of ω-halocarboxylic acids, including 3-Bromo-2,2-dimethylpropanoic acid, with dimethyl sulfide have resulted in the formation of (carboxylalkyl)dimethylsulfonium bromides and chlorides. These compounds have shown significant antibacterial and antimycotic activities against pathogenic microflora in humans and animals, demonstrating the potential of 3-Bromo-2,2-dimethylpropanoic acid derivatives in antimicrobial applications (Bakhtiyarova et al., 2017).

Complexation and Spectroscopy Studies

The complexation of Cm(III) and Eu(III) with derivatives of 3-Bromo-2,2-dimethylpropanoic acid has been explored using time-resolved laser fluorescence spectroscopy. This study provides insights into the coordination chemistry of these metal ions and the displacement of lipophilic anions by ligands derived from 3-Bromo-2,2-dimethylpropanoic acid, which is relevant in nuclear chemistry and waste management (Bremer, Geist, & Panak, 2013).

Novel Syntheses of Pharmaceuticals

The synthesis of metal complexes with derivatives of 3-Bromo-2,2-dimethylpropanoic acid, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has shown promising anti-tumor activities. These studies highlight the role of 3-Bromo-2,2-dimethylpropanoic acid in developing potential CDK8 kinase inhibitors, which are significant in cancer therapy (Aboelmagd et al., 2021).

properties

IUPAC Name

3-bromo-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBVTYDATZUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297428
Record name 3-bromo-2,2-dimethylpropanoic acid
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Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,2-dimethylpropanoic acid

CAS RN

2843-17-6
Record name 3-Bromo-2,2-dimethylpropanoic acid
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Record name 3-Bromo-2,2-dimethylpropanoic acid
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Record name 2843-17-6
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Record name 3-bromo-2,2-dimethylpropanoic acid
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Record name 3-Bromo-2,2-dimethylpropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SG Love - 1986 - ir.canterbury.ac.nz
The C4 benzoyloxy substituted β-lactams (65)-(68) were formed by the copper-promoted reaction of β-lactarns (42)-(45) with t-butyl perbenzoate. The benzoyloxylation of the azetidin-2-…
Number of citations: 3 ir.canterbury.ac.nz
P Kaushal, BP Roberts - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
Imidyl radicals, generated by photolysis of, or halogen-atom abstraction from, N-halogenoimides, at efficiently trapped by Bu2tCCH2 to give relatively persistent adducts which have …
Number of citations: 23 pubs.rsc.org
P Kaushal - 1990 - search.proquest.com
Before this work, no direct evidence for cyclisation of the 2-(isocyanatocarbonyl) ethyl radical to give the succinimidyl radical existed, because the latter radical had never been …
Number of citations: 3 search.proquest.com
A Sparatore, C Godio, E Perrino, S Romeo… - Chemistry & …, 2006 - Wiley Online Library
A series of [4‐(2H‐1,2,3‐benzotriazol‐2‐yl)phenoxy]alkanoic acids has been synthesized and tested as agonists of Peroxisome Proliferator‐Activated Receptor (PPAR) α, γ, and δ. …
Number of citations: 15 onlinelibrary.wiley.com
S Qian - 2023 - search.proquest.com
Palladium-catalyzed C (sp 3)–H functionalizations directed by native functional group such as amines and carboxylic acids have recently become the focus of scientific interest as it …
Number of citations: 1 search.proquest.com
FA Hartman, HC Kretschmar, AJ Tofe - 1977 - inis.iaea.org
[57] ABSTRACT Physiologically acceptable particulate radionuclide carriers comprising a reducing agent bound to an anionic starch derivative, useful in the preparation of organ-…
Number of citations: 4 inis.iaea.org

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